molecular formula C8H16BrNO2 B12528904 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide CAS No. 828272-21-5

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide

Cat. No.: B12528904
CAS No.: 828272-21-5
M. Wt: 238.12 g/mol
InChI Key: HYGYHNGFHNGPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine hydrobromide is a hydrobromide salt of a 1,3-oxazine derivative featuring a tert-butoxy substituent at the 2-position. The 5,6-dihydro-4H-1,3-oxazine core consists of a six-membered ring with one oxygen and one nitrogen atom, rendering it a versatile scaffold in medicinal chemistry and organic synthesis . The hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological applications. This compound is synthesized via intramolecular nucleophilic cyclo-O-alkylation of N-(3-bromopropyl)amides, a method optimized for generating stable imidate isosteres of peptide bonds .

Properties

CAS No.

828272-21-5

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide

InChI

InChI=1S/C8H15NO2.BrH/c1-8(2,3)11-7-9-5-4-6-10-7;/h4-6H2,1-3H3;1H

InChI Key

HYGYHNGFHNGPQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NCCCO1.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrobromide salt is then formed by reacting the oxazine compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The oxazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

Pharmacological Activity

Research indicates that this compound may exhibit pharmacological properties such as:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may contribute to neuroprotective effects, which are being explored for treating neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

A study conducted on a series of oxazine derivatives demonstrated that compounds similar to 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL against Staphylococcus aureus.

Polymer Chemistry

The compound can be utilized in synthesizing polymers due to its reactive functional groups. It can serve as a monomer or cross-linking agent in the production of:

  • Thermosetting resins : These materials are known for their durability and resistance to heat.
  • Coatings and adhesives : Its application in coatings enhances adhesion properties and chemical resistance.

Data Table: Polymer Properties

Polymer TypeApplicationProperties
Thermosetting ResinElectronicsHigh thermal stability
CoatingsAutomotiveScratch-resistant

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, leading to various biological effects. The hydrobromide salt enhances its solubility and stability, facilitating its use in different applications.

Comparison with Similar Compounds

Substituent Variability

  • Target Compound: 2-[(2-Methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine hydrobromide Substituent: tert-Butoxy (2-methylpropan-2-yl) group at the 2-position. Molecular Formula: C₈H₁₆BrNO₂ (hydrobromide salt).
  • 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine Substituent: 4-Bromophenyl at the 2-position. Molecular Formula: C₁₀H₁₀BrNO. Key Data: Melting point 73–75°C; IR peaks at 1665 cm⁻¹ (C=N stretch) .
  • 4-(4-Bromophenyl)-6-hexyl-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-oxazine Substituents: 4-Bromophenyl at position 4, hexyl at position 6, and 4-methoxyphenyl at position 2. Molecular Formula: C₂₃H₂₈BrNO₂. Monoisotopic Mass: 429.130341 .
  • 2-Peptide-5,6-dihydro-4H-1,3-oxazine Hydrobromides

    • Substituents: Peptide-derived alkyl groups at position 2.
    • Applications: Stable mimics of peptide bonds for conformational studies .

Physicochemical Properties

Compound Melting Point (°C) IR (C=N Stretch, cm⁻¹) Solubility (Hydrobromide Salt)
Target Compound Not Reported Not Reported High (due to hydrobromide)
2-(4-Bromophenyl) Derivative 73–75 1665 Moderate (neutral form)
4-(4-Bromophenyl)-6-hexyl Derivative Not Reported Not Reported Low (lipophilic substituents)
2-Amino-5,6-dihydro-4H-1,3-thiazine HBr Not Reported 1674–1677 (C=N) High (hydrobromide salt)
  • Spectroscopic Trends : Bromophenyl-substituted oxazines exhibit distinct IR peaks for C=N (1665–1677 cm⁻¹) and aromatic C-Br stretches (830 cm⁻¹) . Hydrobromide salts generally show enhanced solubility in polar solvents compared to neutral forms .

Biological Activity

The compound 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine; hydrobromide is a member of the oxazine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine; hydrobromide is C9H18BrN1O2C_9H_{18}BrN_1O_2. Its structure features an oxazine ring which is known for various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with oxazine structures often exhibit antimicrobial properties. In a study examining derivatives of similar compounds, it was found that certain oxazines demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of oxazine derivatives has been documented in various studies. For instance, related compounds have shown efficacy in inhibiting the growth of tumor cell lines in vitro using assays like the MTT assay . While specific data on 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine; hydrobromide is limited, the structural similarities suggest potential antitumor activity.

Neuroprotective Effects

Some studies have indicated that oxazines may possess neuroprotective properties. They can modulate neurotransmitter systems or exhibit antioxidant effects that protect neuronal cells from oxidative stress . This area warrants further investigation specific to the compound .

Study 1: Antimicrobial Efficacy

In a comparative study involving various oxazine derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 1000 μg/mL against Staphylococcus epidermidis . This suggests that modifications to the oxazine structure can significantly enhance antimicrobial potency.

Study 2: Antitumor Activity Assessment

A related study focused on the synthesis and evaluation of 3,4-dihydrooxazines showed moderate activity against lung cancer A549 cells . This highlights the importance of structural variations in determining biological activity and suggests a potential pathway for further research into 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine; hydrobromide.

Research Findings Summary Table

Activity Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibitory effects on tumor cell lines
NeuroprotectivePotential antioxidant properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine hydrobromide, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : A two-step approach is recommended:

Nucleophilic substitution : React 5,6-dihydro-4H-1,3-oxazine with 2-methylpropan-2-ol under anhydrous conditions using a base like NaH to form the ether intermediate.

Salt formation : Treat the intermediate with HBr in a polar aprotic solvent (e.g., THF) at 0–5°C to precipitate the hydrobromide salt.

  • Critical parameters : Temperature control (<10°C during HBr addition) and stoichiometric excess of HBr (1.2–1.5 equiv.) minimize unreacted starting materials. Byproducts like over-alkylated species can be reduced via slow reagent addition and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize analysis of the oxazine ring protons (δ 3.5–4.5 ppm for dihydro protons) and tert-butoxy group (δ 1.2–1.4 ppm for methyl groups). Compare with reference data for analogous oxazines .
  • IR : Confirm the C-O-C stretch (1050–1150 cm⁻¹) and HBr salt formation via broad N-H stretches (2500–3000 cm⁻¹).
  • Mass Spectrometry : Use HRMS to validate the molecular ion [M+H]⁺ and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in the cyclization steps of this compound’s synthesis?

  • Methodological Answer :

  • Transition State Modeling : Use Gaussian or ORCA to calculate energy barriers for alternative cyclization pathways. For example, compare 5- vs. 6-membered ring formation using B3LYP/6-31G(d) basis sets.
  • NBO Analysis : Evaluate orbital interactions to identify stabilizing effects (e.g., hyperconjugation in the oxazine ring) that favor the observed product.
  • Validation : Cross-reference computed NMR chemical shifts (via GIAO method) with experimental data to confirm regioselectivity .

Q. How can researchers resolve discrepancies between experimental NMR spectra and theoretical predictions for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate conformational flexibility (e.g., chair vs. boat oxazine ring) using variable-temperature NMR. For example, coalescence temperatures near 25°C may explain splitting in dihydro protons .
  • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., H-bonding in DMSO).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, cross-peaks in HSQC can distinguish between oxazine and tert-butoxy carbons .

Q. What experimental strategies can elucidate the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS for hydrolysis products (e.g., free oxazine) or oxidative byproducts.
  • Mechanistic Probes : Use isotopically labeled HBr (e.g., DBr) to track bromide loss via LC-MS isotopic patterns.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Key Research Directions

  • Biological Activity : Design dose-response assays (e.g., MIC for antimicrobial activity) using Gram-positive bacteria and eukaryotic cell lines. Pair with molecular docking studies targeting bacterial topoisomerases .
  • Crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Use XRD to resolve intermolecular H-bonding between bromide and oxazine NH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.